2-Azaniumyloctanoate
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Description
2-aminooctanoic acid is an alpha-amino fatty acid that is caprylic acid which is substituted at position 2 by an amino group. It has a role as a human metabolite. It is a conjugate base of a 1-carboxyheptan-1-aminium. It is a conjugate acid of a 2-aminooctanoate. It is a tautomer of a 2-aminooctanoic acid zwitterion.
DL-2-Amino-octanoic acid, also known as a-aminocaprylate or alpha-aminocaprylic acid, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). DL-2-Amino-octanoic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). DL-2-Amino-octanoic acid has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, DL-2-amino-octanoic acid is primarily located in the cytoplasm.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-azaniumyloctanoate |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
InChI Key |
AKVBCGQVQXPRLD-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C(=O)[O-])[NH3+] |
Canonical SMILES |
CCCCCCC(C(=O)[O-])[NH3+] |
melting_point |
194-196°C |
2187-07-7 644-90-6 |
|
physical_description |
Solid |
Pictograms |
Irritant |
solubility |
19 mg/mL |
Synonyms |
2-Aminooctanoicacid; dl-2-Aminocaprylicacid; 644-90-6; dl-2-Aminooctanoicacid; 2-Aminocaprylicacid; Octanoicacid,2-amino-; 2-Amino-DL-caprylicacid; (+-)-2-Aminooctanoicacid; DL-alpha-Aminocaprylicacid; 2-amino-octanoicacid; 2-aminooctans; 2-aminooctanoate; dl-2-aminocaprylate; (+/-)-2-Aminooctanoicacid; DL-2-Aminooctanoate; dl-alpha-Amino-n-caprylicacid; 2-amino-dl-caprylate; 2-amino-dl-octanoate; dl-.alpha.-Amino-n-caprylicacid; alpha-Aminocaprylicacid; 2-amino-dl-octanoicacid; NSC20147; DL-2-amino-octanoicacid; dl-alpha-amino-n-caprylate; (+/-)-2-amino-octanoate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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